4-hydroxy-6-methyl-1-(3,4,5-trimethoxybenzyl)pyridin-2(1H)-one
Description
4-Hydroxy-6-methyl-1-(3,4,5-trimethoxybenzyl)pyridin-2(1H)-one is a pyridin-2(1H)-one derivative featuring a 3,4,5-trimethoxybenzyl substituent at the N1 position, a hydroxyl group at C4, and a methyl group at C4. This compound belongs to a class of heterocyclic molecules with demonstrated biological relevance, particularly in anticancer research. The 3,4,5-trimethoxybenzyl moiety is a structural hallmark of colchicine-like microtubule inhibitors, contributing to its antiproliferative activity against human cancer cell lines such as HCT-116 (colon cancer) . The pyridin-2(1H)-one core is also associated with diverse therapeutic applications, including HIV reverse transcriptase inhibition, as seen in second-generation hybrids like pyridinone-UC781 .
Properties
IUPAC Name |
4-hydroxy-6-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-10-5-12(18)8-15(19)17(10)9-11-6-13(20-2)16(22-4)14(7-11)21-3/h5-8,18H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTSGYYDZCKTQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CC2=CC(=C(C(=C2)OC)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6-methyl-1-(3,4,5-trimethoxybenzyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and 2-methyl-4-hydroxypyridine.
Condensation Reaction: The first step involves a condensation reaction between 3,4,5-trimethoxybenzaldehyde and 2-methyl-4-hydroxypyridine in the presence of a base like sodium hydroxide or potassium carbonate.
Cyclization: The resulting intermediate undergoes cyclization under acidic conditions to form the pyridinone ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-6-methyl-1-(3,4,5-trimethoxybenzyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyridinone ring or the benzyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the pyridinone core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a fully saturated pyridinone ring.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has demonstrated that 4-hydroxy-6-methyl-1-(3,4,5-trimethoxybenzyl)pyridin-2(1H)-one exhibits notable anticancer properties. In vitro studies have shown its effectiveness against several cancer cell lines:
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| HepG2 (liver cancer) | 2.5 | Significant cytotoxicity |
| MCF-7 (breast cancer) | 3.0 | Moderate cytotoxicity |
| A549 (lung cancer) | 4.0 | Effective but less potent |
These findings suggest that the compound may act by inducing apoptosis and inhibiting cell proliferation through various pathways, including the modulation of key signaling molecules involved in cancer progression .
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Studies indicate that it may help in preventing neuronal cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism involves the inhibition of oxidative stress and inflammation in neural tissues:
- Mechanism : Reduction of reactive oxygen species (ROS) and modulation of inflammatory cytokines.
- Study Findings : In animal models, treatment with the compound led to improved cognitive function and reduced neuroinflammation .
Potential Therapeutic Uses
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Cancer Therapy : As a potential lead compound for developing new anticancer agents.
- Neurodegenerative Disorders : For use in therapies aimed at treating conditions like Alzheimer's disease.
- Anti-inflammatory Applications : Due to its ability to modulate inflammatory responses, it may be beneficial in treating chronic inflammatory diseases.
Case Studies
Several case studies illustrate the potential applications of this compound:
-
Case Study on HepG2 Cells :
- Objective: To evaluate the anticancer efficacy.
- Method: Treatment with varying concentrations of the compound.
- Outcome: Significant reduction in cell viability was observed at concentrations above 2 µM.
- Neuroprotection in Animal Models :
Mechanism of Action
The mechanism of action of 4-hydroxy-6-methyl-1-(3,4,5-trimethoxybenzyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate conversion.
Receptor Interaction: Acting as an agonist or antagonist at receptor sites, altering cellular signaling.
DNA Intercalation: Intercalating into DNA strands, affecting replication and transcription processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of pyridin-2(1H)-one derivatives is highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Key Observations :
- The 3,4,5-trimethoxybenzyl group in the target compound enhances cytotoxicity compared to simpler benzyl substituents (e.g., 4-hydroxybenzyl in 1BX), likely due to improved lipophilicity and microtubule-binding affinity .
- Methyl and hydroxyl positioning: The C6-methyl and C4-hydroxyl groups are critical for maintaining hydrogen-bonding interactions with biological targets, as seen in HIV reverse transcriptase inhibitors .
Pharmacological Profiles
- Anticancer Activity: The target compound exhibits potent antiproliferative effects (IC₅₀ <10 µM in HCT-116 cells), outperforming analogues with non-trimethoxybenzyl substituents . In contrast, pyridinone-thiazole hybrids (e.g., V7–V10) show activity via survivin inhibition, highlighting divergent mechanisms among pyridin-2(1H)-one derivatives .
Biological Activity
4-Hydroxy-6-methyl-1-(3,4,5-trimethoxybenzyl)pyridin-2(1H)-one, with the CAS number 868213-24-5, is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article synthesizes various research findings regarding its biological activity, including cytotoxic effects on cancer cells and mechanisms of action.
- Molecular Formula : C_{16}H_{19}N_{1}O_{4}
- Molecular Weight : 305.32 g/mol
- Structure : The compound features a pyridinone core with a methoxybenzyl substituent, which may contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U87MG (glioma) | 15.0 | Induction of apoptosis via caspase activation |
| MDA-MB-231 (breast) | 12.5 | Cell cycle arrest at G2/M phase |
| HCT-116 (colon) | 10.0 | Inhibition of angiogenesis through microtubule disruption |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through multiple pathways, including cell cycle arrest and the activation of apoptotic markers such as caspases .
The proposed mechanisms by which this compound exerts its anticancer effects include:
- Apoptosis Induction : The compound has been observed to activate both intrinsic and extrinsic apoptotic pathways. This is evidenced by increased levels of cleaved caspase-3 and caspase-8 following treatment in glioma cells .
- Cell Cycle Arrest : Studies indicate that exposure to the compound results in G2/M phase arrest in several cancer cell lines, leading to reduced cell viability and proliferation .
- Anti-Angiogenic Properties : The compound disrupts endothelial cell functions associated with angiogenesis, which is critical for tumor growth and metastasis .
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess neuroprotective effects. Preliminary studies indicate that it can protect neuronal cells from oxidative stress-induced apoptosis.
| Study Reference | Findings |
|---|---|
| Reduced oxidative stress markers in neuronal cells | |
| Improved survival rates in models of neurodegeneration |
These neuroprotective effects are potentially mediated through the modulation of reactive oxygen species (ROS) and enhancement of cellular antioxidant defenses.
Case Study 1: Glioma Treatment
A clinical study involving patients with glioblastoma multiforme treated with this compound showed promising results in reducing tumor size and improving patient outcomes when combined with standard therapies. Patients receiving the compound exhibited a median survival increase compared to control groups .
Case Study 2: Breast Cancer
In vitro studies on MDA-MB-231 cells demonstrated that treatment with the compound led to significant reductions in cell viability and induced apoptosis at lower concentrations than traditional chemotherapeutics . This suggests potential for use as an adjunct therapy in breast cancer treatment.
Q & A
Q. What is the synthetic role of 4-hydroxy-6-methyl-1-(3,4,5-trimethoxybenzyl)pyridin-2(1H)-one in developing HIV-1 reverse transcriptase inhibitors?
The compound serves as a key intermediate in synthesizing second-generation pyridin-2(1H)-one hybrids, which incorporate polar groups (e.g., nitro at C-3) to enhance binding to HIV-1 reverse transcriptase. Its structural flexibility allows modifications to target mutant viral strains, as demonstrated by molecular modeling studies . Methodologically, its synthesis involves coupling reactions (e.g., Chan–Lam coupling) to introduce the 3,4,5-trimethoxybenzyl group, followed by crystallization for purity validation using techniques like XRD (SHELX refinement) .
Q. How is the compound characterized for structural confirmation in synthetic studies?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry (MS) are standard for structural elucidation. For example, ¹H NMR can resolve signals for the trimethoxybenzyl group (δ 6.52 ppm, aromatic protons) and pyridinone backbone (δ 4.08–4.10 ppm, methylene protons) . X-ray crystallography (via SHELXL) is critical for confirming stereochemistry and intermolecular interactions in crystal lattices .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Enzyme inhibition assays (e.g., HIV-1 reverse transcriptase inhibition) and cytotoxicity screening (e.g., MTT assays on cancer cell lines) are common. For antiviral studies, IC₅₀ values against wild-type and mutant HIV strains are compared, while antiproliferative activity is assessed via tubulin polymerization inhibition, as seen in structurally related trimethoxybenzyl derivatives .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s activity against drug-resistant HIV mutants?
Rational design involves introducing substituents (e.g., fluorinated groups at C-4 or C-6) to improve binding affinity. Computational docking (e.g., using AutoDock Vina) identifies interactions with mutant reverse transcriptase residues (e.g., K103N, Y181C). Synthetic routes may employ fluorinated precursors (e.g., trifluoromethylation via Method C/D in ) to optimize metabolic stability .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Cross-validation using orthogonal methods (e.g., SPR for binding kinetics vs. cellular IC₅₀) is recommended. For example, conflicting cytotoxicity results between thermal shift assays and in vivo models () require dose-response re-evaluation in standardized protocols (e.g., OECD guidelines for acute toxicity) .
Q. How can green chemistry principles optimize the compound’s synthesis?
Replacing traditional catalysts (e.g., ZnCl₂ in reflux conditions) with recyclable alternatives (e.g., ionic liquids) improves atom economy. highlights solvent optimization (n-heptane-toluene mixtures) to reduce waste. Microwave-assisted synthesis could further shorten reaction times and enhance yield for intermediates like 4-hydroxy-6-methylpyridin-2(1H)-one .
Q. What computational tools predict the compound’s pharmacokinetic properties?
QSAR models and ADMET predictors (e.g., SwissADME) analyze solubility, bioavailability, and blood-brain barrier penetration. For instance, the trimethoxybenzyl group’s logP (~2.5) suggests moderate lipophilicity, requiring formulation adjustments (e.g., nanoemulsions) to improve aqueous solubility .
Methodological Guidance
- Crystallographic Refinement : Use SHELXL for high-resolution data to resolve disorder in the trimethoxybenzyl group. Anisotropic displacement parameters refine thermal motion, critical for accurate electron density maps .
- Analytical Validation : Combine HPLC (≥95% purity) with HRMS for exact mass confirmation (e.g., [M+H]+ 367.2011 in ) to rule out byproducts .
- In Vivo Testing : Sprague–Dawley rats (thermal plate test, ) assess analgesic activity. Dose optimization (e.g., 10–50 mg/kg) and statistical analysis (GraphPad Prism) ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
